(1Z,5Z)-cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.2^{4,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate
Overview
Description
The compound (1Z,5Z)-cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.2^{4,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate is a complex organometallic compound. It is known for its unique structure and significant applications in various fields, including catalysis and material science. The compound features a rhodium center coordinated with cyclooctadiene and diphenylphosphanyl ligands, making it a versatile catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.2^{4,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate typically involves the reaction of rhodium precursors with cyclooctadiene and diphenylphosphanyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive rhodium complex. The process may involve heating and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and atmosphere to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: The rhodium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving the rhodium complex can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions are common, where the diphenylphosphanyl ligands can be replaced by other phosphines or nitrogen-based ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Various phosphines, amines, and other ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium oxides, while substitution reactions can produce a variety of rhodium-phosphine complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. Its ability to facilitate these reactions with high efficiency and selectivity makes it a valuable tool in synthetic chemistry.
Biology and Medicine
In biological and medical research, the compound’s catalytic properties are explored for potential applications in drug synthesis and development. Its role in facilitating complex organic reactions can aid in the production of pharmaceutical intermediates and active ingredients.
Industry
In the industrial sector, the compound is used in the production of fine chemicals, polymers, and advanced materials. Its catalytic efficiency contributes to the development of sustainable and cost-effective manufacturing processes.
Mechanism of Action
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.2^{4,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center with substrates, facilitating their activation and transformation. The diphenylphosphanyl ligands play a crucial role in stabilizing the rhodium center and enhancing its reactivity. The molecular targets and pathways involved in these catalytic processes are primarily related to the activation of C-H, C-C, and C-N bonds.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[8.2.2.2(4,7)]hexadeca-2,4,6,8,10,12,13,15-octaene
- Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dimethyl-
- Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.2^{4,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate lies in its specific combination of ligands and the rhodium center, which imparts exceptional catalytic properties. Compared to similar compounds, it offers higher stability and reactivity, making it a preferred choice in various catalytic applications.
Properties
IUPAC Name |
cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H34P2.C8H12.BF4.Rh/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-22,25-26,29-30H,23-24,27-28H2;1-2,7-8H,3-6H2;;/q;;-1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYSVBUVKOIHEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46BF4P2Rh- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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